Cas no 1005304-08-4 (2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide)
![2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1005304-08-4x500.png)
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide
- F2216-0056
- AKOS001961812
- 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- 2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
- 1005304-08-4
-
- インチ: 1S/C18H13ClF3N3O4S2/c1-30(26,27)17-8-7-15(23-24-17)11-3-2-4-13(9-11)25-31(28,29)16-10-12(18(20,21)22)5-6-14(16)19/h2-10,25H,1H3
- InChIKey: WCBJOGVRNANGJH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(F)(F)F)C=C1S(NC1C=CC=C(C2=CC=C(N=N2)S(C)(=O)=O)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 490.9988104g/mol
- どういたいしつりょう: 490.9988104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 830
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 123Ų
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2216-0056-20μmol |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-40mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 40mg |
$140.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-3mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 3mg |
$63.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-50mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-2mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-75mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 75mg |
$208.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-100mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 100mg |
$248.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-10mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 10mg |
$79.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-20mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 20mg |
$99.0 | 2023-05-19 | |
Life Chemicals | F2216-0056-1mg |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide |
1005304-08-4 | 90%+ | 1mg |
$54.0 | 2023-05-19 |
2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報
Introduction to 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1005304-08-4) in Modern Chemical and Pharmaceutical Research
The compound 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 1005304-08-4, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This sophisticated molecular structure has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including a chloro substituent, a 6-methanesulfonylpyridazin-3-yl moiety, and a trifluoromethyl group on the benzene ring, endows the compound with unique chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules featuring trifluoromethyl groups, which are known for their ability to enhance metabolic stability, binding affinity, and overall bioactivity. The incorporation of this group in the present compound not only contributes to its stability but also influences its electronic and steric properties, making it an attractive scaffold for designing novel therapeutic agents. Furthermore, the 6-methanesulfonylpyridazin-3-yl fragment introduces a pyridazine core, which is a privileged structure in medicinal chemistry due to its reported biological activities across various therapeutic domains.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules containing sulfonamide functionalities exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group in 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide serves as a critical pharmacophore, facilitating interactions with biological targets. This has prompted investigations into its derivatives as candidates for developing new drugs targeting complex diseases.
The chloro substituent at the 2-position of the benzene ring further modulates the electronic distribution of the molecule, influencing its reactivity and interaction with biological systems. This feature has been strategically employed in medicinal chemistry to optimize drug-like properties such as solubility, permeability, and binding affinity. The combination of these structural elements makes this compound a versatile tool for synthetic chemists aiming to develop novel bioactive molecules.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates. The molecular structure of 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide has been subjected to rigorous virtual screening protocols to evaluate its potential interactions with biological targets. Preliminary results suggest that this compound exhibits favorable binding profiles with enzymes and receptors implicated in various diseases, warranting further experimental validation.
In addition to its pharmaceutical applications, this compound holds promise in materials science due to its unique structural features. The presence of electron-withdrawing groups such as the trifluoromethyl moiety and the sulfonamide moiety can influence the electronic properties of conjugated systems, making it a candidate for developing advanced materials with specific optoelectronic characteristics. Such applications are particularly relevant in the field of organic electronics, where precise control over molecular architecture is essential for optimizing device performance.
The synthesis of 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide presents an intriguing challenge for synthetic chemists due to its complex framework. However, recent methodologies have streamlined the construction of this molecule, enabling more efficient access to analogues for structure-activity relationship studies. Advances in catalytic processes and green chemistry principles have further enhanced the sustainability of synthetic routes, aligning with global efforts to promote environmentally responsible chemical synthesis.
Future research directions include exploring derivatives of this compound to enhance their pharmacological efficacy and reduce potential side effects. The strategic modification of functional groups such as the sulfonamide and pyridazine moieties offers a pathway to fine-tune biological activity while maintaining favorable drug-like properties. Additionally, investigating the compound's behavior in vitro and in vivo will provide critical insights into its therapeutic potential and safety profile.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery pipelines has revolutionized the identification of novel therapeutic agents. These tools have been instrumental in predicting the bioactivity of molecules like 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide, enabling researchers to prioritize compounds for experimental validation based on computational predictions alone. This approach has significantly reduced the time and resources required for hit identification.
In conclusion,2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1005304-08-4) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications spanning pharmaceuticals and materials science underscore its importance as a molecular entity with broad utility. As research continues to uncover new possibilities for this compound and its derivatives,the future holds exciting prospects for harnessing its potential to address global health challenges while advancing technological frontiers.
1005304-08-4 (2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzene-1-sulfonamide) 関連製品
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